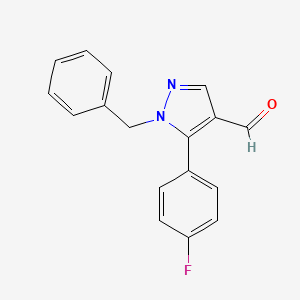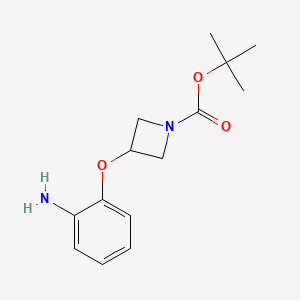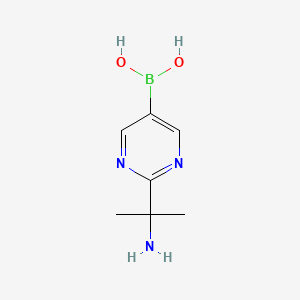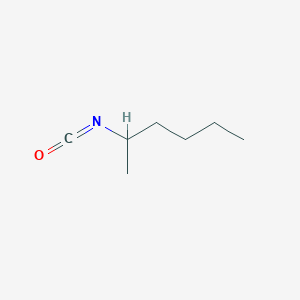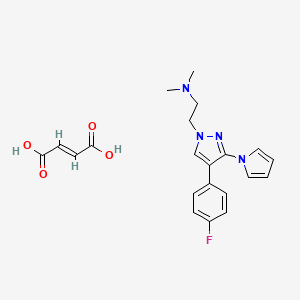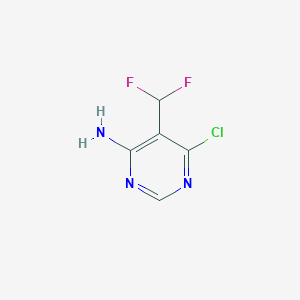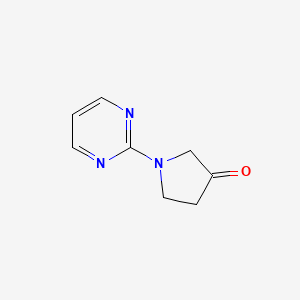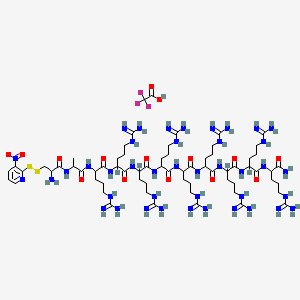
H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt: is a synthetic peptide composed of nine D-arginine residues and a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group. This compound is known for its cell-permeable properties, making it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cysteine residue is protected by the 3-nitro-2-pyridinesulfenyl group to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free thiol groups.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various thiol-containing reagents under mild conditions.
Major Products:
Oxidation: Disulfide-bonded peptides.
Reduction: Free thiol peptides.
Substitution: Peptides with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects by penetrating cell membranes due to the presence of multiple D-arginine residues, which interact with the negatively charged cell surface. Once inside the cell, the peptide can deliver attached cargo molecules to specific intracellular targets. The 3-nitro-2-pyridinesulfenyl group protects the cysteine residue during synthesis and can be removed to expose the thiol group for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds:
H-Cys(NPys)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 trifluoroacetate salt: Similar structure but composed of L-arginine residues.
Cys(NPys)-Antennapedia Homeobox (43-58) amide trifluoroacetate salt: Another cell-penetrating peptide with a different sequence.
Uniqueness:
- The use of D-arginine residues in H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt enhances its stability against proteolytic degradation compared to peptides with L-arginine residues .
- The 3-nitro-2-pyridinesulfenyl group provides a unique protecting strategy for the cysteine residue, allowing for selective deprotection and functionalization .
Propiedades
Fórmula molecular |
C67H124F3N41O15S2 |
|---|---|
Peso molecular |
1865.1 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7) |
Clave InChI |
NBIIZAAKAODPSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)

